molecular formula C18H16N2O2 B2605501 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate CAS No. 339098-68-9

2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate

Cat. No.: B2605501
CAS No.: 339098-68-9
M. Wt: 292.338
InChI Key: DDASJUFKGWZKSZ-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to a carbamate group substituted with a 2-methylphenyl group. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water .

Preparation Methods

The synthesis of 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate can be achieved through various synthetic routes. . The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrole ring or the carbamate group.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer activity.

Comparison with Similar Compounds

2-(1H-pyrrol-1-yl)phenyl N-(2-methylphenyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrole ring, phenyl group, and carbamate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-pyrrol-1-ylphenyl) N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-14-8-2-3-9-15(14)19-18(21)22-17-11-5-4-10-16(17)20-12-6-7-13-20/h2-13H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDASJUFKGWZKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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